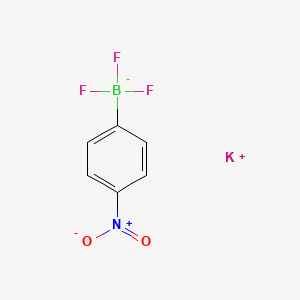

Potassium (4-nitrophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (4-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds efficiently.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (4-nitrophenyl)trifluoroborate can be synthesized through several methods. One common method involves the reaction of 4-nitrophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds as follows:

4−Nitrophenylboronic acid+KHF2→Potassium (4-nitrophenyl)trifluoroborate+H2O

This method is advantageous because it avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of potassium fluoride and boronic acids in these reactors has been shown to produce high-purity potassium organotrifluoroborates .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (4-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Oxidation and Reduction: May involve reagents like hydrogen peroxide or sodium borohydride.

Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Organic Synthesis

Potassium (4-nitrophenyl)trifluoroborate serves as a versatile reagent in organic synthesis. Its stability in air and moisture allows for easier handling compared to traditional boronic acids. It is commonly employed in:

- Cross-Coupling Reactions : Particularly effective in Suzuki-Miyaura reactions, where it acts as a coupling partner to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Formation of Aryl Trifluoroborates : This compound can be used to prepare aryl trifluoroborates that are useful in subsequent transformations .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing biologically active molecules and drug candidates. Its ability to facilitate the formation of complex organic structures makes it a valuable tool for pharmaceutical development .

Polymer Science

This compound finds applications in polymer science as well, where it can be used to modify polymer structures or create new materials through coupling reactions. The stability and reactivity of trifluoroborates allow for the development of advanced materials with tailored properties .

Agrochemicals

This compound is also applied in the production of agrochemicals. Its role in synthesizing compounds with biological activity makes it relevant for developing pesticides and herbicides that require specific structural features for efficacy .

Advantages Over Traditional Reagents

- Stability : Unlike boronic acids that are sensitive to air and moisture, potassium trifluoroborates are stable under various conditions, making them easier to store and handle.

- Reactivity : The trifluoroborate group enhances reactivity while maintaining compatibility with a wide range of functional groups.

- Safety : The synthetic routes involving potassium trifluoroborates often employ less hazardous reagents compared to traditional methods, contributing to safer laboratory practices .

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura reactions, researchers demonstrated that using this compound resulted in higher yields and reduced reaction times compared to conventional boronic acids. The stability of this reagent allowed for more straightforward purification processes post-reaction.

Case Study 2: Development of Antifungal Agents

Another notable application was reported in the synthesis of novel antifungal agents where this compound was utilized to construct complex molecular frameworks. The resultant compounds exhibited promising biological activities, showcasing the potential of this reagent in drug discovery efforts.

Mécanisme D'action

The mechanism by which potassium (4-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

Potassium (4-nitrophenyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific functional group, the 4-nitrophenyl group. This group imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications. Similar compounds include:

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-chlorophenyl)trifluoroborate

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents .

Activité Biologique

Potassium (4-nitrophenyl)trifluoroborate is an organoboron compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications based on a review of available literature.

This compound is characterized by its stable trifluoroborate moiety, which enhances its reactivity in various chemical transformations. The compound is typically used as a coupling partner in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its stability in air and moisture makes it a preferable choice over traditional boronic acids and esters .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antifungal Properties : Studies have shown that this compound can inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development.

- Antibacterial Activity : It has demonstrated effectiveness against a range of bacterial pathogens, suggesting its utility in combating bacterial infections.

- Antitumor Effects : Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : It potentially interferes with key metabolic enzymes in pathogens, disrupting their growth and proliferation.

- Modulation of Cell Signaling Pathways : There is evidence suggesting that it may alter signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antifungal Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL .

- Antibacterial Research : In another study, this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 10 µg/mL. This suggests its potential use as a therapeutic agent against resistant bacterial strains .

- Antitumor Activity : In vitro assays indicated that the compound could reduce the viability of HeLa cells by approximately 40% at a concentration of 50 µg/mL after 48 hours of exposure. Further mechanistic studies are required to elucidate the specific pathways involved .

Comparative Analysis

A comparison table summarizing the biological activities and effective concentrations of this compound against various pathogens is presented below:

| Biological Activity | Pathogen/Cell Line | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antifungal | Candida albicans | 15 µg/mL |

| Antibacterial | Staphylococcus aureus | 10 µg/mL |

| Antitumor | HeLa cells | 50 µg/mL |

Propriétés

IUPAC Name |

potassium;trifluoro-(4-nitrophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAMHLXAXZYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661244 | |

| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-71-1 | |

| Record name | Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.